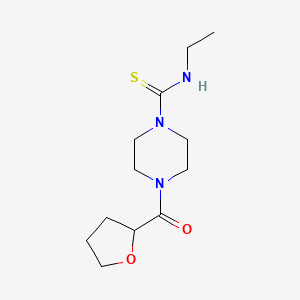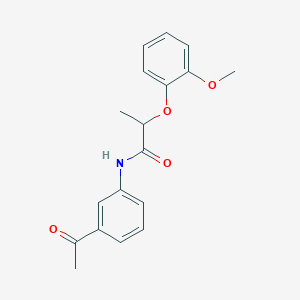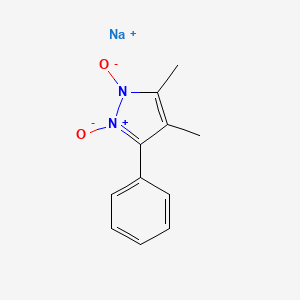
1-(2,2-diphenylpropanoyl)-3-phenylpyrrolidine
説明
1-(2,2-diphenylpropanoyl)-3-phenylpyrrolidine, also known as DPP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential therapeutic applications in the field of neuroscience.
作用機序
1-(2,2-diphenylpropanoyl)-3-phenylpyrrolidine acts as a selective inhibitor of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain. This increase in dopamine levels is believed to be responsible for the therapeutic effects of this compound in the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the release of dopamine in the brain, which can lead to an improvement in cognitive function and motor control. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the dopamine system.
実験室実験の利点と制限
One of the major advantages of 1-(2,2-diphenylpropanoyl)-3-phenylpyrrolidine is its selectivity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders without causing unwanted side effects. However, the use of this compound in lab experiments is limited by its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
Further research is needed to explore the potential therapeutic applications of 1-(2,2-diphenylpropanoyl)-3-phenylpyrrolidine in the treatment of dopamine-related disorders. Studies should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Additionally, the long-term effects of this compound on the dopamine system should be investigated to ensure its safety and efficacy as a therapeutic agent. Finally, the potential use of this compound in combination with other drugs should be explored to enhance its therapeutic effects.
科学的研究の応用
1-(2,2-diphenylpropanoyl)-3-phenylpyrrolidine has been extensively studied for its potential therapeutic applications in the field of neuroscience. Studies have shown that this compound can act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2,2-diphenyl-1-(3-phenylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-25(22-13-7-3-8-14-22,23-15-9-4-10-16-23)24(27)26-18-17-21(19-26)20-11-5-2-6-12-20/h2-16,21H,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILZAPZENIYSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3963098.png)
![diisopropyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3963133.png)
![3-[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)methyl]-1-methylpyridinium iodide](/img/structure/B3963139.png)
![ethyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3963144.png)
![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963163.png)

![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3963184.png)
![diisobutyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3963187.png)
![1-(benzylthio)-8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963190.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963195.png)
